Methyl(2-methyl-1-phenylpropyl)amine
Overview
Description
Methyl(2-methyl-1-phenylpropyl)amine, also known as N,2-dimethyl-1-phenyl-1-propanamine, is an organic compound with the molecular formula C11H17N and a molecular weight of 163.26 g/mol . This compound is characterized by a phenyl group attached to a propylamine chain, which is further substituted with a methyl group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Mechanism of Action
Target of Action
Methyl(2-methyl-1-phenylpropyl)amine primarily targets the Amine Oxidase [flavin-containing] B in humans . This enzyme catalyzes the oxidative deamination of biogenic and xenobiotic amines, playing a crucial role in the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues .
Mode of Action
The compound interacts with its target by binding to the active site of the enzyme, potentially inhibiting its function
Biochemical Pathways
Given its target, it can be inferred that it may influence the metabolic pathways of biogenic and xenobiotic amines .
Pharmacokinetics
The compound’s bioavailability, half-life, clearance rate, and other pharmacokinetic parameters remain unknown .
Result of Action
Given its potential inhibitory action on Amine Oxidase [flavin-containing] B, it might affect the metabolism of certain amines, potentially leading to alterations in neurotransmission and vascular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl(2-methyl-1-phenylpropyl)amine can be synthesized through several methods. One common approach involves the reductive amination of 2-methyl-1-phenylpropanal with methylamine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction typically occurs under mild conditions, with the aldehyde being converted to the corresponding amine.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-methyl-1-phenylpropanenitrile in the presence of a suitable catalyst such as palladium on carbon. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Methyl(2-methyl-1-phenylpropyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides or carbamates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Acyl chlorides, isocyanates
Major Products Formed:
Oxidation: 2-methyl-1-phenylpropanone
Reduction: 2-methyl-1-phenylpropanol
Substitution: N-acyl derivatives, carbamates
Scientific Research Applications
Methyl(2-methyl-1-phenylpropyl)amine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Comparison with Similar Compounds
Methyl(2-methyl-1-phenylpropyl)amine can be compared with other similar compounds such as:
2-Methyl-1-phenylpropanamine: Similar structure but lacks the methyl group on the amine nitrogen.
3-Phenylpropylamine: Contains a phenyl group attached to a propylamine chain without additional methyl substitution.
N-Methyl-1-phenylpropan-2-amine: Similar structure but with different substitution patterns on the propyl chain.
Uniqueness: The unique structural feature of this compound is the presence of both a phenyl group and a methyl-substituted amine group, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N,2-dimethyl-1-phenylpropan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9(2)11(12-3)10-7-5-4-6-8-10/h4-9,11-12H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEORWDKFFDSLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701256211 | |
Record name | N-Methyl-α-(1-methylethyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701256211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56129-56-7 | |
Record name | N-Methyl-α-(1-methylethyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56129-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-α-(1-methylethyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701256211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl(2-methyl-1-phenylpropyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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